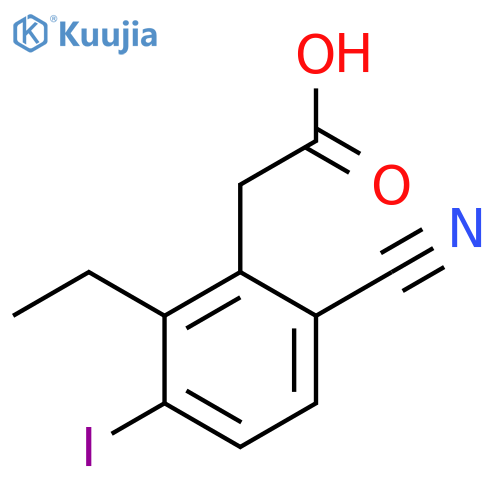Cas no 1807285-79-5 (6-Cyano-2-ethyl-3-iodophenylacetic acid)

1807285-79-5 structure
商品名:6-Cyano-2-ethyl-3-iodophenylacetic acid
CAS番号:1807285-79-5
MF:C11H10INO2
メガワット:315.107075214386
CID:5010536
6-Cyano-2-ethyl-3-iodophenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 6-Cyano-2-ethyl-3-iodophenylacetic acid
-
- インチ: 1S/C11H10INO2/c1-2-8-9(5-11(14)15)7(6-13)3-4-10(8)12/h3-4H,2,5H2,1H3,(H,14,15)
- InChIKey: IPOKSMBMBSZPDV-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C#N)C(CC(=O)O)=C1CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 61.1
6-Cyano-2-ethyl-3-iodophenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002079-1g |
6-Cyano-2-ethyl-3-iodophenylacetic acid |
1807285-79-5 | 97% | 1g |
$1534.70 | 2023-09-03 |
6-Cyano-2-ethyl-3-iodophenylacetic acid 関連文献
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
1807285-79-5 (6-Cyano-2-ethyl-3-iodophenylacetic acid) 関連製品
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
